molecular formula C14H20N2O2S B6508779 Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- CAS No. 16795-60-1

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-

Cat. No.: B6508779
CAS No.: 16795-60-1
M. Wt: 280.39 g/mol
InChI Key: VMKCEIPRFUUBHG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Mechanism of Action

Target of Action

The primary target of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in regulating pH within tumor cells, which in turn influences cell proliferation and tumor growth .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within tumor cells . This system is crucial for maintaining intracellular pH, and disruptions to this system can lead to a hostile environment that inhibits tumor growth . Additionally, the inhibition of CA IX can interfere with the anaerobic glycolysis pathway , further disrupting the energy production and survival of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix over other carbonic anhydrases suggests it may have favorable distribution and selectivity properties .

Result of Action

The inhibition of CA IX by this compound leads to significant anti-proliferative effects on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell lines . Moreover, certain derivatives of this compound have been shown to induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the efficacy of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- typically involves the reaction of benzenesulfonyl chloride with N-(4-(diethylamino)-2-butynyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the sulfonamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with broad antimicrobial activity.

    N-(4-(diethylamino)-2-butynyl)amine: A precursor in the synthesis of the target compound.

    Sulfanilamide: Another sulfonamide with historical significance as one of the first antimicrobial agents.

Uniqueness

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- stands out due to its unique structural features, which confer specific biological activities not observed in simpler sulfonamides. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for further research in medicinal chemistry.

Properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCEIPRFUUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168454
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16795-60-1
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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